![molecular formula C16H17NO2 B14210869 Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- CAS No. 629628-32-6](/img/structure/B14210869.png)
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dimethylpyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the pyridinyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
化学反应分析
Types of Reactions
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridinyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用机制
The mechanism of action of Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinyl group can engage in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in the synthesis of pharmaceuticals and as a flavoring agent.
Ethanone, 1-(4-methylphenyl)-: Commonly used in the production of fragrances and as an intermediate in organic synthesis.
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Utilized in the synthesis of polymers and as a chemical intermediate.
Uniqueness
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- stands out due to its unique combination of a methoxyphenyl group and a dimethylpyridinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
629628-32-6 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-[4-(4-methoxyphenyl)-2,6-dimethylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-10-9-15(16(12(3)18)11(2)17-10)13-5-7-14(19-4)8-6-13/h5-9H,1-4H3 |
InChI 键 |
NAPPYYRNYHIHBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)C)C(=O)C)C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


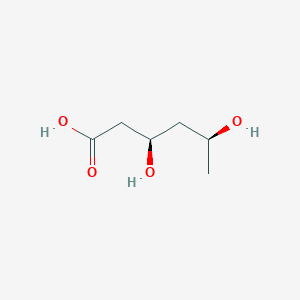
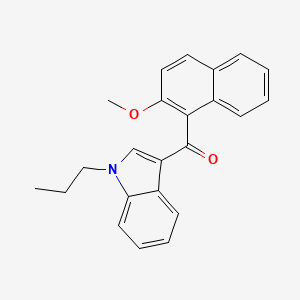
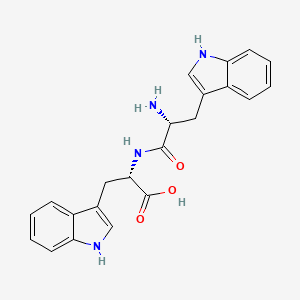
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
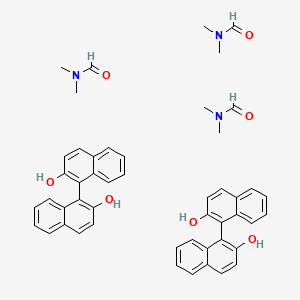
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1,3-Dimethyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14210835.png)

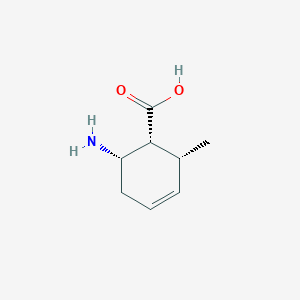
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
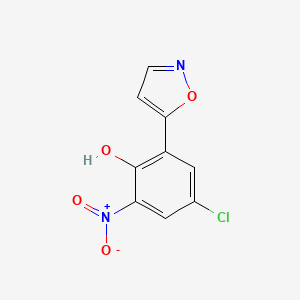
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)

